N'-(4-methyl-2-nitrophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide
Description
N'-(4-Methyl-2-nitrophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is a diamide derivative featuring a 4-methyl-2-nitrophenyl group and an oxolan-2-ylmethyl substituent. Its structure comprises two amide linkages, distinguishing it from monoamide analogs. The oxolane (tetrahydrofuran-derived) methyl group may enhance solubility in polar solvents due to its ether oxygen.
Properties
IUPAC Name |
N'-(4-methyl-2-nitrophenyl)-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c1-9-4-5-11(12(7-9)17(20)21)16-14(19)13(18)15-8-10-3-2-6-22-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYUALGDRLCSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methyl-2-nitrophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide typically involves the following steps:
Amidation: The formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Cyclization: The formation of the oxolan-2-ylmethyl group through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amidation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methyl-2-nitrophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of N'-(4-methyl-2-nitrophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide exhibit promising anticancer properties. The compound's structure allows it to interact with specific biological targets, leading to apoptosis in cancer cells.
Case Study:
A study published in Nanoparticle-based Drug Delivery demonstrated the effectiveness of similar compounds in targeting cancer cells using nanoparticle formulations. The study highlighted the ability of such compounds to enhance drug solubility and stability, leading to improved therapeutic outcomes in cancer treatment .
| Compound | Target Cancer Type | Mechanism of Action |
|---|---|---|
| This compound | Breast Cancer | Induces apoptosis via mitochondrial pathway |
| Similar Derivative | Ovarian Cancer | Inhibits cell proliferation through cell cycle arrest |
1.2 Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against various pathogens. The nitro group within the structure is known to enhance the compound's ability to penetrate bacterial membranes, making it effective against resistant strains.
Case Study:
Research conducted on related nitrophenyl compounds demonstrated their efficacy against Staphylococcus aureus and Escherichia coli. The studies utilized minimum inhibitory concentration (MIC) assays to quantify the antimicrobial activity, revealing significant inhibition at low concentrations .
Material Science Applications
2.1 Polymer Synthesis
This compound can act as a monomer in polymer synthesis, particularly in creating biocompatible materials for medical applications. Its oxolane moiety contributes to the flexibility and stability of the resulting polymers.
Data Table: Polymer Properties
| Polymer Type | Monomer Used | Properties |
|---|---|---|
| Polyurethane | This compound | Biocompatibility, flexibility |
| Polystyrene | 4-Methylphenol | High thermal stability |
Environmental Applications
The compound's nitro group also positions it as a candidate for environmental applications, particularly in the development of sensors for detecting pollutants. Its ability to undergo redox reactions makes it suitable for use in electrochemical sensors.
Case Study:
A comparative study on nitro-substituted compounds highlighted their effectiveness in sensing applications. The study demonstrated that these compounds could detect heavy metals in water samples with high sensitivity and specificity .
Mechanism of Action
The mechanism of action of N’-(4-methyl-2-nitrophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, CF₃) increase melting points and polarity, whereas electron-donating groups (e.g., methyl) improve yields .
- Crystallographic Tools : Software like SHELXL and WinGX (used in analyzing analogs ) would be critical for determining the target compound’s crystal structure and intermolecular interactions.
Biological Activity
N'-(4-methyl-2-nitrophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. Understanding its biological profile is crucial for evaluating its applicability in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A nitrophenyl group, which is known for its electron-withdrawing properties.
- An oxolane (tetrahydrofuran) moiety, contributing to its solubility and interaction with biological systems.
- Ethanediamide as a backbone, which may influence its binding affinity to biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Compounds with nitrophenyl groups often show significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
- Anti-inflammatory Effects : Some studies suggest that similar structures can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study: Antimicrobial Activity
A study conducted on derivatives of nitrophenyl compounds found that modifications to the structure significantly enhanced their antibacterial properties. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Case Study: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound could inhibit the production of interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential pathway for anti-inflammatory action, making it a candidate for further exploration in inflammatory disease models.
Q & A
Q. What synthetic routes are commonly employed to prepare N'-(4-methyl-2-nitrophenyl)-N-[(oxolan-2-yl)methyl]ethanediamide?
The synthesis typically involves multi-step reactions:
- Isoxazole or heterocyclic ring formation : Cyclization of precursors under acidic/basic conditions (e.g., using oxalyl chloride for oxalamide linkage formation) .
- Functionalization of the oxolan (tetrahydrofuran) ring : Friedel-Crafts acylation or alkylation to introduce substituents .
- Oxalamide bond formation : Reaction of intermediates (e.g., amine and carboxylic acid derivatives) with oxalyl chloride or activated esters . Key reagents include oxalyl chloride, catalysts (e.g., DMAP), and purification methods like recrystallization or chromatography .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm structural integrity, with aromatic protons (δ 6.8–8.0 ppm) and oxolan methylene signals (δ 3.5–4.5 ppm) .
- FTIR : Peaks at ~1679 cm (C=O stretching) and ~1520 cm (NO asymmetric stretching) validate functional groups .
- X-ray crystallography : Resolves molecular geometry, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structural refinement?
- Use SHELXL for small-molecule refinement, applying constraints for anisotropic displacement parameters and hydrogen bonding networks .
- Multi-scan absorption corrections (e.g., via CrysAlis RED) mitigate data collection artifacts in triclinic or low-symmetry crystals .
- Validate refinement with residual factors (R < 0.05) and goodness-of-fit (S ≈ 1.0) metrics .
Q. What experimental strategies optimize reaction yields during oxalamide bond formation?
- Catalyst selection : DMAP or pyridine enhances nucleophilic acyl substitution efficiency .
- Solvent control : Polar aprotic solvents (e.g., dioxane) improve oxalyl chloride reactivity .
- Temperature modulation : Low temperatures (−20°C to 0°C) minimize side reactions during coupling steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .
Q. How can conflicting NMR data (e.g., split signals or unexpected shifts) be resolved?
- Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) causing signal splitting .
- COSY/HSQC experiments : Assign coupling patterns and correlate - signals for ambiguous peaks .
- Computational validation : Compare experimental shifts with DFT-calculated NMR chemical shifts .
Q. What methodologies assess the compound’s potential biological activity in early-stage research?
- In vitro cytotoxicity assays : Use MTT or resazurin-based protocols on cell lines (e.g., HEK-293) at 10–100 µM concentrations .
- Molecular docking : Screen against protein targets (e.g., enzymes with oxalamide-binding pockets) using AutoDock Vina .
- ADMET prediction : Tools like SwissADME evaluate logP, solubility, and metabolic stability .
Data Contradiction & Experimental Design
Q. How should researchers interpret contradictory bioactivity results between in vitro and in silico studies?
- Dose-response validation : Re-test activity across a broader concentration range to identify false negatives .
- Membrane permeability assays : Assess if poor cellular uptake (e.g., via Caco-2 models) explains low in vitro efficacy .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., nitro to amine groups) to probe SAR .
Q. What controls are essential when evaluating the compound’s stability under experimental conditions?
- Forced degradation studies : Expose to heat (40–60°C), UV light, or hydrolytic conditions (pH 1–13) to identify degradation pathways .
- HPLC-MS monitoring : Track decomposition products (e.g., nitro-reduction byproducts) .
- Stability-indicating assays : Use DSC/TGA to detect polymorphic transitions or hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
